
Xenon-133
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenon-133 (Xe-133) is a radioactive isotope of xenon, a noble gas, with a half-life of approximately 5.25 days. It emits gamma photons at 81 keV and X-rays at 30–35 keV, making it suitable for gamma camera imaging . Xe-133 is produced in nuclear reactors and has been commercially available since 1971, with Lantheus Medical Imaging being a leading supplier .
Preparation Methods
Nuclear Fission-Based Production
Xe-133 is primarily produced as a byproduct of uranium-235 (U-235) fission during molybdenum-99 (Mo-99) production. When enriched uranium targets are irradiated in nuclear reactors, fission yields a mixture of isotopes, including Xe-133 and krypton-85 (Kr-85) . Nordion’s production process involves dissolving irradiated targets in sodium hydroxide or nitric acid, followed by off-gas collection and purification . The gas mixture undergoes cryogenic distillation to isolate Xe-133, achieving a radiochemical purity of ≥99.9% with trace impurities of 133mXe (≤0.6%) and 131mXe (≤1%) .
Table 1: Industrial Production Specifications of Xe-133
Parameter | Specification | Source |
---|---|---|
Chemical Form | 133Xe gas in CO2 (5% Xe, 95% CO2) | |
Specific Activity | ≥1000 Ci/g Xe | |
Activity Concentration | ≥5 Ci/cm³ at standard temperature/pressure | |
Half-Life | 5.245 days |
This method ensures large-scale production but requires specialized infrastructure for target irradiation and gas separation. Recent patents describe adsorbing Xe-133 onto charcoal columns from Mo-99 off-gas, followed by thermal desorption and condensation, which reduces reliance on cryogenic systems .
Adsorption-Desorption Purification
A novel adsorption-desorption method optimizes Xe-133 recovery from Mo-99 production off-gases. By passing the gas mixture through charcoal columns at ambient temperatures, Xe-133 selectively adheres to the adsorbent while Kr-85 is expelled . Heating the column to 300–400°C then releases purified Xe-133, which is condensed into a liquid phase using a coil assembly cooled to -196°C . This approach achieves a separation efficiency of >95% and minimizes co-purification of volatile impurities like iodine-131 .
Dissolution in Isotonic Saline
High-Throughput Flow-Through Mixing
For departments conducting >3 patient studies weekly, a flow-through mixing system enhances Xe-133 dissolution efficiency . Saline is circulated through a gas-tight chamber containing Xe-133 gas, achieving homogeneous mixing via turbulent flow. Cooling the saline to 4°C increases xenon solubility by >50%, yielding activity concentrations of 15–20 mCi/mL . This method reduces preparation time to 30 minutes and supports batch processing for multiple doses .
Low-Throughput Single-Dose Preparation
Smaller clinics utilize single-dose protocols by injecting saline directly into commercial Xe-133 gas vials . After incubating at 4°C for 3 hours, 25–30% of the gas dissolves into the saline, providing activity concentrations of 5–10 mCi/mL . Immediate use is recommended, as storing dissolved Xe-133 in plastic syringes leads to 10–15% activity loss due to adsorption onto syringe walls .
Table 2: Saline Dissolution Efficiency
Method | Temperature | Incubation Time | Solubility | Activity Concentration |
---|---|---|---|---|
Flow-Through Mixing | 4°C | 30 minutes | >50% | 15–20 mCi/mL |
Single-Dose Vial | 4°C | 3 hours | 25–30% | 5–10 mCi/mL |
Room Temperature | 25°C | Immediate | 10% | 1–2 mCi/mL |
Lipid Emulsion Stabilization
To address solubility limitations in saline, Xe-133 can be incorporated into a 20% lipid emulsion . Vigorous mixing using an oscillating motor for 5 minutes disperses the gas into lipid droplets, stabilizing 43% of the initial activity . The emulsion retains >90% stability for 24 hours at room temperature, making it suitable for delayed administrations . This method is particularly advantageous for intravenous applications, as lipids reduce gas embolization risks compared to saline solutions .
Days Post-Calibration | Remaining Activity |
---|---|
0 | 1.000 |
3 | 0.674 |
5 | 0.591 |
7 | 0.349 |
10 | 0.268 |
Chemical Reactions Analysis
Beta Decay Pathway
133Xe undergoes β⁻ decay, transforming into stable cesium-133 (133Cs):
54133Xe→55133Cs+β−+νˉe
-
Mechanism : A neutron converts into a proton, emitting a beta particle (electron) and an antineutrino.
-
Energy Distribution :
Gamma Emissions
Following β⁻ decay, 133Cs de-excites via gamma emission:
Gamma Energy (keV) | Abundance (%) | Origin |
---|---|---|
81.0 | 37.0 | Primary transition |
160.6 | 0.068 | Secondary transition |
302.9 | 0.0058 | Tertiary transition |
Decay Products and Byproducts
-
Primary Product : 133Cs (stable).
-
Secondary Emissions :
Atmospheric Behavior
-
Inertness : 133Xe does not react with atmospheric components (O₂, N₂, H₂O) due to noble gas electron configuration .
Beta Decay Transitions
β⁻ Energy (keV) | Abundance (%) | Log ft Value |
---|---|---|
346.4 | 99.12 | 5.62 |
266.8 | 0.87 | 7.31 |
43.6 | 0.0092 | 6.84 |
Physical Decay Chart
Days Elapsed | Fraction Remaining |
---|---|
0 | 1.000 |
5 | 0.516 |
10 | 0.267 |
15 | 0.138 |
Scientific Research Applications
Physicochemical Properties of Xenon-133
This compound has a half-life of approximately 5.243 days and emits gamma rays, making it suitable for detection using gamma cameras. Its inert nature allows it to diffuse freely across biological membranes without being metabolized or retained in the body. This property is essential for non-invasive imaging techniques that assess lung function and cerebral perfusion .
Applications in Medical Imaging
1. Pulmonary Function Testing
This compound is primarily used in lung ventilation studies. Patients inhale Xe-133, which distributes throughout the lungs. A gamma camera captures images that reflect how well the lungs are functioning. This method is particularly useful for diagnosing conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
2. Cerebral Blood Flow Assessment
In addition to pulmonary applications, Xe-133 is utilized to evaluate cerebral blood flow. The gas can cross the blood-brain barrier, allowing clinicians to assess regional blood flow dynamics in the brain. This application is crucial for diagnosing conditions like stroke and dementia, where understanding blood flow patterns can influence treatment decisions .
3. Single Photon Emission Computed Tomography (SPECT)
Combining Xe-133 with SPECT technology enhances imaging capabilities by providing three-dimensional views of blood flow in the brain and lungs. This technique allows for detailed assessments of perfusion deficits and aids in surgical planning for neurosurgical procedures .
Case Study 1: Evaluation of Lung Function
A study involving 52 patients with pulmonary emphysema utilized Xe-133 gas SPECT to evaluate intrabullous ventilation. The results indicated a strong correlation between dyspnea severity and xenon retention in bullae, suggesting that Xe-133 can effectively measure lung function and predict treatment responses .
Case Study 2: Cerebral Perfusion Imaging
In a clinical setting, Xe-133 was administered to patients undergoing evaluation for cerebrovascular diseases. The distribution of Xe-133 provided insights into areas with compromised blood flow, aiding in identifying salvageable brain tissue during stroke management .
Safety and Tolerance
This compound is generally well-tolerated by patients due to its low solubility and rapid exhalation from the body. This minimizes radiation exposure and allows for repeated studies if necessary . However, handling Xe-133 requires adherence to safety protocols due to its radioactive nature.
Challenges and Considerations
Despite its advantages, several challenges exist regarding the use of Xe-133:
Mechanism of Action
Xenon-133 exerts its effects through its radioactive decay, emitting gamma rays that can be detected by imaging equipment. When inhaled, it diffuses through the alveolar walls into the pulmonary venous circulation and is distributed throughout the body. It is not metabolized and is exhaled after a single pass through the peripheral circulation . This property allows for the non-invasive assessment of pulmonary function and cerebral blood flow.
Comparison with Similar Compounds
The utility of Xe-133 is best understood in contrast to other radiopharmaceuticals and noble gas isotopes. Below is a detailed comparison:
Table 1: Xenon-133 vs. Comparable Radiopharmaceuticals
Key Comparisons:
Krypton-85 : Historically used for CBF studies, Kr-85’s long half-life (10.7 years) and higher gamma energy (514 keV) posed significant radiation risks. Xe-133 replaced Kr-85 due to its safer profile and comparable utility in external counting .
Xenon-131m/133m: These metastable isotopes are common impurities in Xe-133 preparations. Xe-131m emits higher-energy gamma photons (164 keV), complicating decay correction and requiring stringent quality control .
Iodine-123-IMP : While I-123-IMP provides high-resolution cerebral SPECT imaging, its short half-life (13.2 hours) and need for thyroid blocking make it less versatile than Xe-133 for repeated studies .
Technetium-99m : Widely used for perfusion imaging, Tc-99m’s short half-life (6 hours) limits its use in prolonged studies. Unlike Xe-133, it requires albumin macroaggregates for lung perfusion imaging .
Functional Advantages of Xe-133:
- Fat Solubility: Unlike water-soluble agents (e.g., umbelliferone), Xe-133’s lipophilicity allows it to concentrate in fatty tissues, enabling NAFLD diagnosis and skin perfusion studies .
- Quantitative SPECT : Xe-133’s washout kinetics provide dynamic data (e.g., mean transit time) for pulmonary and cerebral studies, surpassing planar imaging in sensitivity .
Research Findings and Clinical Implications
Cerebral Blood Flow:
- Xe-133 SPECT identified ischemic penumbra in stroke patients, guiding revascularization therapies .
- In epilepsy, interictal Xe-133 scans revealed hypoperfusion in temporal lobes, correlating with seizure foci .
Pulmonary Diagnostics:
- Xe-133 SPECT differentiated obstructive (prolonged T1/2: 111.4 ± 26.4 sec) and restrictive (T1/2: 56.8 ± 3.9 sec) lung diseases with 97.7% correlation to planar studies .
Biological Activity
Xenon-133 (Xe-133) is a radioactive isotope of xenon, notable for its applications in nuclear medicine, particularly in pulmonary function studies and imaging. Understanding its biological activity is crucial for assessing its therapeutic potential, safety, and efficacy in various medical applications. This article provides a comprehensive overview of the biological activity of Xe-133, including its pharmacokinetics, clinical applications, and recent research findings.
This compound has a physical half-life of approximately 5.245 days and decays primarily through beta emission, with gamma emissions also contributing to its radiological profile. The emitted gamma rays include significant energies such as 81 keV , which is useful for imaging purposes .
Table 1: Radiation Emission Data of this compound
Radiation Type | Mean Energy (keV) | Percentage Disintegration (%) |
---|---|---|
Beta | 100.6 | 99.3 |
Gamma | 81.0 | 36.5 |
K X-rays | 30.6 | 13.6 |
Pharmacokinetics
The biological half-life of Xe-133 is notably rapid, typically on the order of minutes , indicating that the gas is quickly eliminated from the body after administration. It is neither utilized nor produced by metabolic processes, allowing it to diffuse freely across cell membranes and concentrate in fatty tissues .
Table 2: Biological and Effective Half-Lives
Parameter | Value |
---|---|
Biological Half-Life | Minutes |
Effective Half-Life | Minutes |
Clinical Applications
This compound is primarily employed in medical imaging to assess pulmonary function and cerebral blood flow. Its ability to provide real-time imaging of lung ventilation makes it an invaluable tool in diagnosing respiratory conditions.
- Pulmonary Function Studies : Xe-133 inhalation allows for the visualization of gas distribution within the lungs, aiding in the diagnosis of conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
- Cerebral Blood Flow Imaging : Studies have shown that Xe-133 can effectively map cerebral blood flow, providing insights into conditions such as stroke and brain tumors .
Recent Research Findings
Recent investigations have explored the potential use of Xe-133 in treating viral infections, including COVID-19. A proposal suggested that inhalation of Xe-133 could directly target viral particles in the respiratory tract, potentially reducing viral load without relying on immune-mediated mechanisms . While promising, this approach requires further in vivo studies to establish efficacy and safety.
Case Study: COVID-19 Treatment Proposal
A theoretical model estimated that administering 15 mCi of Xe-133 over a 5-minute rebreathing period could lead to significant radiation interactions with viral RNA, potentially damaging the virus . However, actual clinical trials are necessary to validate these findings.
Safety and Dosimetry
The safety profile of Xe-133 is generally favorable when used at diagnostic levels. The effective dose from typical diagnostic activities is around 0.405 mSv , which is considered minimal risk for patients undergoing imaging procedures .
Table 3: Dosimetry Data for this compound
Activity (mCi) | Effective Dose (mSv) |
---|---|
15 | 0.405 |
Q & A
Basic Research Questions
Q. What are the key physical and decay properties of Xenon-133, and how do they influence its experimental applications?
this compound has a half-life of 5.27 days, decaying primarily via beta emission (max energy 346 keV) to stable cesium-133, with accompanying X-rays (81 keV) . Its gaseous state and inertness make it ideal for tracer studies in environmental and medical research. For example, its short half-life requires precise timing in experiments to account for radioactive decay during data acquisition . Methodologically, gamma cameras are calibrated to detect its 81 keV X-rays, optimizing signal-to-noise ratios in perfusion imaging .
Q. How is this compound produced, and what purity considerations are critical for research?
this compound is synthesized via neutron irradiation of uranium-235 in nuclear reactors, with fission yields (~7.02%) determining production efficiency . Post-production, purification methods (e.g., cryogenic distillation) are essential to remove isotopic impurities like xenon-135, which could interfere with decay measurements . Researchers must verify isotopic purity using mass spectrometry or gamma spectroscopy, as contaminants alter experimental outcomes .
Q. What are the standard protocols for using this compound in pulmonary perfusion studies?
Patients inhale this compound gas (10–30 mCi), and its distribution in the lungs is tracked via gamma cameras. Key methodological steps include:
- Dose calibration : Adjusting for decay between production and administration .
- Ventilation synchronization : Integrating with respiratory equipment (e.g., ventilators) to ensure consistent gas delivery .
- Data correction : Accounting for xenon retention in adipose tissue, which skews perfusion measurements .
Advanced Research Questions
Q. How can molecular diffusion and barometric pressure changes confound this compound tracer studies in subsurface environments?
In subsurface gas injection experiments (e.g., basalt strata), this compound diffusion is modeled using parameters like effective porosity (0.1–0.3), diffusion coefficients (1.5 × 10⁻⁶ cm²/s), and moisture content . Barometric fluctuations induce vertical gas migration, requiring real-time pressure monitoring to distinguish advection from diffusion. Materials-balance analysis is critical to quantify residual xenon trapped in rock fractures versus atmospheric loss .
Q. What methodological challenges arise when quantifying regional myocardial blood flow using this compound, and how are they resolved?
Challenges include:
- Injection site variability : Intracoronary vs. intravenous administration affects initial tracer distribution .
- Spatial resolution limits : Gamma cameras with <5 mm resolution reduce partial-volume errors .
- Fat retention correction : Xenon’s lipid solubility necessitates compartmental modeling (e.g., two-phase washout curves) . Advanced studies use dynamic SPECT imaging and iterative reconstruction algorithms to improve temporal resolution .
Q. How do contradictions in this compound clearance rates from renal studies inform experimental design?
Discrepancies arise from differences in gamma camera sensitivity, renal artery catheter placement, and xenon’s solubility in blood . To reconcile
- Standardize injection protocols : Use constant flow rates (e.g., 1 mL/s) and catheter tip positioning .
- Control hematocrit levels : Xenon’s blood solubility correlates inversely with hematocrit; pre-test measurements are mandatory .
- Cross-validate with angiography : Combine functional imaging (xenon clearance maps) with structural data .
Q. Methodological Best Practices
Q. What statistical and computational techniques optimize this compound data analysis?
- Time-activity curves : Fit exponential decay models to washout phases, using least-squares regression .
- Monte Carlo simulations : Model gas diffusion in heterogeneous media (e.g., fractured rock) to validate field data .
- Error propagation : Incorporate uncertainties from dose calibration (±5%) and detector efficiency (±3%) .
Q. How can researchers mitigate radiation safety risks in this compound handling?
Properties
Key on ui mechanism of action |
Xenon-133 is used for the diagnostic evaluation of pulmonary function and imaging, as well as assessment of cerebral blood flow. In the concentrations used for diagnostic purposes it is physiologically inactive. |
---|---|
CAS No. |
14932-42-4 |
Molecular Formula |
Xe |
Molecular Weight |
132.90591 g/mol |
IUPAC Name |
xenon-133 |
InChI |
InChI=1S/Xe/i1+2 |
InChI Key |
FHNFHKCVQCLJFQ-NJFSPNSNSA-N |
SMILES |
[Xe] |
Isomeric SMILES |
[133Xe] |
Canonical SMILES |
[Xe] |
Key on ui other cas no. |
14932-42-4 |
Synonyms |
133Xe radioisotope Xe-133 radioisotope Xenon-133 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.